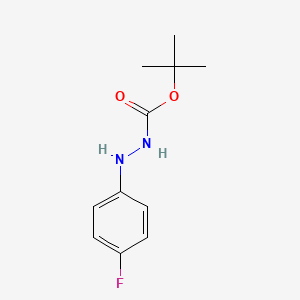
tert-butyl N-(4-fluoroanilino)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-fluoroanilino)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluoroaniline moiety, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for preparing tert-butyl N-(4-fluoroanilino)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate.
Palladium-Catalyzed Synthesis: Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-fluoroanilino)carbamate can undergo nucleophilic substitution reactions, particularly at the fluoroaniline moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(4-fluoroanilino)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable carbamate linkages makes it useful in drug design and development .
Industry: The compound is employed in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications .
Wirkmechanismus
The mechanism by which tert-butyl N-(4-fluoroanilino)carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The pathways involved depend on the specific application and the molecular context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: This compound is similar in structure but lacks the fluoroaniline moiety.
Benzyl carbamate: Another similar compound, benzyl carbamate, is used in organic synthesis and has different reactivity due to the presence of a benzyl group.
Methyl carbamate: This compound is simpler in structure and is used in various industrial applications.
Uniqueness: tert-Butyl N-(4-fluoroanilino)carbamate is unique due to the presence of the fluoroaniline moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications where selective reactivity and stability are required.
Eigenschaften
CAS-Nummer |
1202391-84-1 |
|---|---|
Molekularformel |
C11H15FN2O2 |
Molekulargewicht |
226.251 |
IUPAC-Name |
tert-butyl N-(4-fluoroanilino)carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-8(12)5-7-9/h4-7,13H,1-3H3,(H,14,15) |
InChI-Schlüssel |
NGAHHQOZPBGXFW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNC1=CC=C(C=C1)F |
Synonyme |
Hydrazinecarboxylic acid, 2-(4-fluorophenyl)-, 1,1-diMethylethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















